1-Chloro-2-methyl-6-phenoxy-hexane
Description
The study of complex organic molecules is fundamental to advancements in science. The compound 1-Chloro-2-methyl-6-phenoxy-hexane, with its distinct structural features, serves as a noteworthy subject for examination.
Structure
3D Structure
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(6-chloro-5-methylhexoxy)benzene |
InChI |
InChI=1S/C13H19ClO/c1-12(11-14)7-5-6-10-15-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |
InChI Key |
KXOSCUOULVSZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCOC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2 Methyl 6 Phenoxy Hexane
Retrosynthetic Analysis Strategies for Multi-Functionalized Hexanes
Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgslideshare.netyoutube.com This process involves the disconnection of chemical bonds, which correspond to the reverse of known and reliable chemical reactions.
Disconnection Approaches for the C-Cl Bond at Position 1
A primary one-group C-X disconnection is a logical starting point in the retrosynthesis of 1-Chloro-2-methyl-6-phenoxy-hexane. youtube.com This involves the disconnection of the carbon-chlorine bond at the first position of the hexane (B92381) chain.
This disconnection suggests that the chloro group can be introduced via a nucleophilic substitution reaction on a corresponding alcohol. The precursor, in this case, would be 1-Hydroxy-2-methyl-6-phenoxy-hexane. The forward reaction would involve treating this alcohol with a chlorinating agent. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) or in a solvent like chloroform (B151607). prepchem.com This approach is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture.
Disconnection Approaches for the C-O-C (Phenoxy Ether) Linkage at Position 6
The phenoxy ether linkage presents another key functional group for disconnection. The carbon-oxygen-carbon bond can be disconnected using strategies developed for ether synthesis. The most prominent of these is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.org
Two possible disconnection strategies arise from the C-O-C linkage in this compound:
Disconnection A: This involves breaking the bond between the oxygen and the hexane chain. This leads to a phenoxide anion and a 1-chloro-6-halo-2-methylhexane derivative. In the forward synthesis, sodium phenoxide would be reacted with a dihaloalkane. However, this approach can be complicated by the potential for elimination reactions and the formation of side products due to the presence of two reactive halide sites.
Disconnection B: This involves breaking the bond between the oxygen and the phenyl group. This disconnection is generally not favored for the Williamson ether synthesis as it would require an aryl halide to react with an alkoxide, a reaction that is typically inefficient for SN2-type reactions. masterorganicchemistry.com
Therefore, Disconnection A represents a more viable retrosynthetic pathway for the ether linkage.
Strategies for Incorporating the 2-Methyl Branch and Hexane Backbone
The construction of the 2-methylhexane (B165397) backbone can be approached in several ways. The branching can be introduced early in the synthesis by starting with a precursor that already contains the methyl group at the desired position. lumenlearning.comncert.nic.in For instance, a suitable starting material could be a derivative of 2-methylhexanoic acid or 2-methylhexan-1-ol.
Direct Synthesis Routes and Precursor Chemistry
A known direct synthesis route for this compound starts from the corresponding alcohol, 1-Hydroxy-2-methyl-6-phenoxy-hexane. prepchem.com
The reaction involves the treatment of 1-Hydroxy-2-methyl-6-phenoxy-hexane with thionyl chloride in chloroform, with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed until the evolution of gas ceases. The product is then isolated through an aqueous workup and purification by distillation. prepchem.com
Construction of the Phenoxy Ether Moiety
The formation of the phenoxy ether is a critical step in the synthesis of the precursor alcohol, 1-Hydroxy-2-methyl-6-phenoxy-hexane.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including phenoxy-alkanes. wikipedia.orgmasterorganicchemistry.comlibretexts.orgfrancis-press.com The reaction involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. youtube.comyoutube.com
For the synthesis of the precursor 1-Hydroxy-2-methyl-6-phenoxy-hexane, the retrosynthetic disconnection of the ether bond suggests two primary pathways based on the Williamson ether synthesis:
Pathway 1: Reaction of sodium phenoxide with a 6-halo-2-methylhexan-1-ol derivative.
Pathway 2: Reaction of a 6-alkoxy-2-methylhexan-1-ol with a halobenzene.
Pathway 1 is generally preferred due to the higher reactivity of alkyl halides compared to aryl halides in SN2 reactions. masterorganicchemistry.com
A plausible synthesis would involve reacting phenol with a strong base such as sodium hydroxide (B78521) or sodium hydride to generate sodium phenoxide. youtube.comgordon.edu This is then reacted with a suitable 6-halo-2-methylhexan-1-ol, such as 6-bromo-2-methylhexan-1-ol, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). libretexts.org
Alternative Etherification Protocols for Hindered Systems
The formation of the phenoxy-hexane ether linkage in the target molecule can be challenging, particularly if sterically demanding precursors are involved. While the classical Williamson ether synthesis is a fundamental method, its efficiency can be diminished by steric hindrance, which may lead to competing elimination reactions. Consequently, alternative protocols are often employed for such systems.
The Mitsunobu reaction, for instance, provides a powerful alternative for the coupling of phenols with alcohols. organic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. A significant advantage of the Mitsunobu reaction is its generally mild conditions and high stereochemical inversion at the alcohol center, although this is not a factor for the primary alcohol precursor to this compound. For sterically demanding substrates, employing high concentrations and sonication has been shown to achieve a vast rate increase. organic-chemistry.org
Metal-catalyzed etherification reactions have also emerged as a robust strategy. Palladium-catalyzed reactions, for example, can couple non-activated phenols with allylic alcohols, generating allylated phenolic ethers with water as the only byproduct. organic-chemistry.org For constructing tertiary alkyl ethers, which are notoriously difficult to synthesize due to the high propensity for elimination, specific catalytic systems have been developed. A Zn(OTf)₂-catalyzed coupling of phenols with unactivated tertiary alkyl bromides offers a viable route to these sterically congested ethers. organic-chemistry.org
Acid-catalyzed dehydration of alcohols represents another method, though it is most effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com The process involves protonating an alcohol to create a good leaving group (water), which is then displaced by a second alcohol molecule in an Sₙ2 reaction. masterorganicchemistry.com This method is generally less suitable for creating unsymmetrical ethers like this compound due to the potential for a mixture of products.
Table 1: Comparison of Etherification Protocols for Hindered Systems
| Method | Reagents/Catalyst | Key Features | Limitations |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions; High inversion of stereochemistry. organic-chemistry.org | Stoichiometric phosphine (B1218219) oxide byproduct; Not ideal for acid-sensitive substrates. |
| Zn(OTf)₂-Catalyzed Coupling | Zn(OTf)₂, Tertiary Alkyl Bromide | Effective for highly hindered tertiary alkyl ethers. organic-chemistry.org | Requires specific metal catalyst and alkyl halide precursor. |
| Pd-Catalyzed Allylation | Pd[BiPhePhos] catalyst, Allylic Alcohol | Use of non-activated phenols; Water as byproduct. organic-chemistry.org | Limited to the synthesis of allylic ethers. |
| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄) | Simple reagents; Good for symmetrical ethers from 1° alcohols. masterorganicchemistry.com | Risk of elimination; Poor selectivity for unsymmetrical ethers. masterorganicchemistry.com |
Installation of the Chloro Functionality
The introduction of the chlorine atom at the C1 position of the 2-methylhexane backbone is a critical transformation. This can be approached from several distinct synthetic pathways, each with its own set of advantages and limitations regarding regioselectivity and substrate scope.
Regioselective Halogenation of Alkane Chains and its Limitations
Direct chlorination of an alkane chain, such as 2-methyl-6-phenoxy-hexane, via free-radical substitution is a synthetically challenging approach for achieving high regioselectivity. savemyexams.com This method typically requires ultraviolet (UV) light or high temperatures (around 300°C) to initiate the homolytic cleavage of the chlorine molecule (Cl-Cl) into reactive chlorine radicals. savemyexams.comlibretexts.org
Once generated, the chlorine radical abstracts a hydrogen atom from the alkane chain, creating an alkyl radical. This radical then reacts with another molecule of Cl₂ to form the chloroalkane and a new chlorine radical, thus propagating the chain reaction. savemyexams.com The primary limitation of this method is its lack of selectivity. libretexts.org The chlorine radical is highly reactive and will abstract hydrogen atoms from primary (1°), secondary (2°), and tertiary (3°) positions with relatively little discrimination. masterorganicchemistry.com For a branched alkane like 2-methylbutane, chlorination at 300°C yields a mixture of all four possible monochlorinated products. libretexts.org The product distribution is influenced by both statistical factors (the number of available hydrogens at each position) and the relative stability of the resulting alkyl radical (3° > 2° > 1°). libretexts.orgyoutube.com However, because the transition state for chlorination is "early" and reactant-like, these energy differences have a smaller influence on the outcome, leading to low selectivity. masterorganicchemistry.com
Table 2: Relative Reactivity for Free-Radical Chlorination
| C-H Bond Type | Relative Abstraction Rate | Rationale |
| Tertiary (3°) | ~5.0 | Forms the most stable tertiary radical. youtube.com |
| Secondary (2°) | ~3.5 | Forms a secondary radical of intermediate stability. youtube.com |
| Primary (1°) | 1.0 | Forms the least stable primary radical. youtube.com |
This inherent lack of regioselectivity makes free-radical halogenation generally unsuitable for the specific synthesis of this compound, as it would produce a complex mixture of chlorinated isomers that would be difficult to separate.
Nucleophilic Substitution Reactions with Hydroxyl Precursors
A more controlled and widely used method for installing the chloro functionality is through the nucleophilic substitution of a precursor alcohol, namely 1-Hydroxy-2-methyl-6-phenoxy-hexane. The hydroxyl group (–OH) is a poor leaving group, so it must first be activated or converted into a better one. unco.edu
One common approach involves reaction with hydrogen halides (HX). libretexts.org The reaction is acid-catalyzed, where the alcohol's hydroxyl group is protonated to form an oxonium ion (–OH₂⁺). This creates a good leaving group (H₂O), which can then be displaced by a halide ion. libretexts.org The mechanism can be Sₙ1 for tertiary and secondary alcohols, proceeding through a carbocation intermediate, or Sₙ2 for primary alcohols, involving a direct backside attack by the nucleophile. libretexts.orgjove.com
For converting primary alcohols to alkyl chlorides, reagents like thionyl chloride (SOCl₂) are particularly effective. jove.comprepchem.com The reaction of an alcohol with SOCl₂ initially forms an alkyl chlorosulfite intermediate. masterorganicchemistry.com In the absence of a base like pyridine, this intermediate can collapse via the Sₙi (nucleophilic substitution, internal) mechanism, where the chloride is delivered from the same face, leading to retention of configuration. masterorganicchemistry.com However, when pyridine is added, it reacts with the intermediate, and the freed chloride ion then acts as a nucleophile in a standard Sₙ2 reaction, resulting in an inversion of configuration. masterorganicchemistry.com A specific preparation of this compound utilizes thionyl chloride in chloroform with a catalytic amount of DMF, followed by refluxing. prepchem.com
Table 3: Common Reagents for Converting Alcohols to Alkyl Chlorides
| Reagent | Mechanism (for 1° Alcohols) | Conditions/Co-reagents | Leaving Group |
| HCl / ZnCl₂ | Sₙ2 | ZnCl₂ as Lewis acid catalyst. libretexts.orgjove.com | H₂O |
| SOCl₂ | Sₙ2 (with pyridine) | Pyridine or tertiary amine. jove.commasterorganicchemistry.com | SO₂ + Cl⁻ |
| SOCl₂ | Sₙi (without base) | Typically neat or in a non-basic solvent. masterorganicchemistry.com | SO₂ |
Deacylative Halogenation Approaches for Alkyl Halide Analogs
Deacylative halogenation, also known as halodecarboxylation, provides an indirect route to alkyl halides from carboxylic acid precursors. nih.gov This method involves the conversion of a carboxylic acid to the corresponding organic halide through the selective cleavage of a C-C bond and the release of carbon dioxide. nih.gov The classic example is the Hunsdiecker–Borodin reaction, where a silver salt of a carboxylic acid reacts with a halogen (e.g., Br₂) to form an acyl hypohalite intermediate, which then decomposes to the alkyl halide. nih.gov
Modern variations of this transformation have been developed to avoid the need for stoichiometric silver salts. For instance, the photochemical degradation of aliphatic carboxylic acids in the presence of Fe(III) and halides can generate alkyl halides. nih.gov While this demonstrates the concept, controlling the reaction for a complex substrate could be challenging. More synthetically useful methods for halodecarboxylation exist, offering a one-pot conversion of readily available carboxylic acids into valuable alkyl halides. nih.govprinceton.edu If one were to start from 2-methyl-6-phenoxy-heptanoic acid, these methods could potentially be applied to generate the target compound, although this represents a longer synthetic route compared to the chlorination of the corresponding alcohol.
Elaboration of the Branched Hexane Carbon Skeleton
The construction of the 2-methylhexane backbone itself requires methods that allow for precise C-C bond formation. Modern synthetic chemistry offers powerful tools for this purpose, including the functionalization of simple, unactivated C-H bonds.
Stereoselective and Regioselective C-H Functionalization of Alkanes
The direct and selective functionalization of alkane C-H bonds is a significant challenge in organic synthesis due to their general inertness. researchgate.netnih.gov However, recent advances in catalysis have provided pathways to achieve this transformation with remarkable control.
Catalytic systems based on rhodium and silver have shown particular promise. acs.orgacs.org For example, Rh(III)-catalyzed C-H activation can be used to couple substrates with alkynes to form new C-C bonds. rsc.org These reactions often proceed with high regioselectivity, directed by functional groups already present in the molecule.
For the functionalization of simple alkanes without directing groups, carbene insertion reactions are a powerful tool. acs.org Silver-catalyzed carbene transfer from diazo compounds can be used to functionalize linear alkanes like hexane. acs.org The regioselectivity of the insertion can be controlled by the nature of the carbene. Donor-acceptor carbenes tend to favor insertion into secondary C-H bonds, while acceptor carbenes can provide preferential insertion into terminal C-H bonds. acs.org Furthermore, rhodium-based catalysts have been developed that can selectively functionalize primary, secondary, or tertiary C-H bonds depending on the specific catalyst system employed. acs.org
Photocatalytic processes based on hydrogen atom transfer (HAT) strategies have also become a useful tool to activate and functionalize inert C-H bonds for C-C bond formation. researchgate.netnih.gov These methods offer an alternative pathway for constructing complex carbon skeletons from simple alkane precursors under mild conditions. These advanced C-H functionalization strategies represent a frontier in synthetic chemistry, providing potential, albeit complex, routes to assembling the branched hexane skeleton of the target molecule from simpler starting materials. nih.gov
Coupling Reactions for Alkane Chain Extension and Methyl Group Introduction
The assembly of the core 2-methylhexane skeleton necessitates carbon-carbon bond-forming reactions. Modern cross-coupling methods provide powerful tools for the construction of such alkyl-alkyl linkages with high efficiency and functional group tolerance. iitk.ac.inorganic-chemistry.org
Key Coupling Strategies:
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. For instance, a primary alkyl iodide could be coupled with an alkylzinc reagent. Cobalt salts in combination with chelating nitrogen ligands have also been shown to catalyze the Negishi-type cross-coupling of dialkylzinc reagents with primary and secondary alkyl iodides at room temperature, a method suitable for constructing molecules with sensitive functional groups. organic-chemistry.org
Suzuki Coupling: While renowned for aryl-aryl couplings, the Suzuki reaction has been expanded to include the coupling of alkyl halides. The use of alkylboron reagents with alkyl halides containing β-hydrogens can be achieved under surprisingly mild conditions (room temperature), broadening the scope of this reaction for alkane synthesis. organic-chemistry.org
Cobalt-Catalyzed Grignard Coupling: A cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents can proceed in high yields. organic-chemistry.org This method is particularly effective for creating sterically congested carbon centers and is compatible with various functional groups. organic-chemistry.org
A plausible strategy for the 2-methylhexane backbone could involve coupling a four-carbon fragment with a suitable three-carbon fragment containing the methyl group. For example, a Grignard reagent like isobutylmagnesium bromide could be coupled with a 1,2-dihaloethane derivative in a reaction designed to extend the chain.
Synthesis of Functionalized Hexane Precursors
The most direct route to this compound involves the chlorination of a hydroxylated precursor. A key intermediate identified for this purpose is 1-Hydroxy-2-methyl-6-phenoxy-hexane . prepchem.com The synthesis of this alcohol-ether precursor is a critical step that itself involves multiple stages.
The formation of the phenoxy ether linkage is typically achieved via the Williamson ether synthesis . masterorganicchemistry.com This reaction proceeds through an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide to displace the halide and form the ether bond. numberanalytics.comlibretexts.org For the synthesis of the precursor, this would involve the reaction of sodium phenoxide with a hexane derivative bearing a leaving group (like a bromide or iodide) at the C6 position and a hydroxyl group at the C1 position. francis-press.comfrancis-press.com To prevent unwanted side reactions, the hydroxyl group would likely need to be protected during this step.
A potential synthetic sequence for the precursor is as follows:
Starting Material: Begin with a suitable, commercially available chiral or racemic 2-methyl-1,6-hexanediol.
Protection: Selectively protect the primary hydroxyl group at the C1 position using a suitable protecting group (e.g., a silyl (B83357) ether).
Activation: Convert the hydroxyl group at the C6 position into a good leaving group, for example, by tosylation or conversion to an alkyl bromide using PBr₃.
Williamson Ether Synthesis: React the resulting compound with sodium phenoxide in a polar aprotic solvent like DMF or DMSO to form the phenoxy ether linkage. numberanalytics.com
Deprotection: Remove the protecting group from the C1 hydroxyl to yield 1-Hydroxy-2-methyl-6-phenoxy-hexane.
The final step to obtain the target compound is the chlorination of this alcohol precursor. A standard and effective method is the reaction of 1-Hydroxy-2-methyl-6-phenoxy-hexane with thionyl chloride (SOCl₂) in a solvent like chloroform, often with a catalytic amount of dimethylformamide (DMF). prepchem.com The mixture is typically refluxed until gas evolution ceases, followed by an aqueous workup to isolate the final product, this compound. prepchem.com
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, selectivity, and sustainability of the synthesis, advanced techniques and careful optimization of reaction conditions are employed.
Catalytic Systems for Efficiency and Selectivity (e.g., Transition Metal Catalysis, Biocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are otherwise difficult or inefficient. mdpi.com
Transition Metal Catalysis: While the Williamson ether synthesis is a classic method, it can require harsh conditions. Transition metal-catalyzed C-O cross-coupling reactions have emerged as powerful alternatives. numberanalytics.com
Palladium and Copper Catalysts: Palladium and copper-based systems are widely used for C-O bond formation. numberanalytics.com For example, iron-based catalysts, such as nanosized ferric hydroxide, have been shown to effectively catalyze the reaction between phenols and halides to generate phenoxy ethers under optimized conditions. researchgate.net Nickel catalysts have also been explored for C-O bond formation, although the reductive elimination from Ni(II) alkoxide complexes can be challenging. nih.govacs.org
Biocatalysis: A significant feature of this compound is the chiral center at the C2 position. Biocatalysis offers an excellent strategy for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.govresearchgate.net
Enzymatic Resolution: Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, for instance, a racemic 2-methyl-1,6-hexanediol derivative.
Asymmetric Synthesis: Ketoreductase enzymes can reduce a prochiral ketone precursor to a specific enantiomer of the corresponding secondary alcohol. magtech.com.cn This approach allows for the synthesis of a single enantiomer of the 1-Hydroxy-2-methyl-6-phenoxy-hexane precursor, leading to an enantiopure final product. taylorfrancis.com These enzymatic reactions are highly selective and operate under mild conditions of temperature and pressure. taylorfrancis.com
Table 1: Comparison of Catalytic Systems for Key Synthetic Steps
| Synthetic Step | Traditional Method | Catalytic System | Catalyst Example | Advantages of Catalysis |
| C-O Bond Formation (Etherification) | Williamson Synthesis (strong base, high temp) | Transition Metal Cross-Coupling | Copper, Palladium, Iron complexes numberanalytics.comresearchgate.net | Milder conditions, broader substrate scope, higher yields. |
| Chiral Center (C2) Introduction | Resolution of racemate | Biocatalysis (Asymmetric Synthesis) | Ketoreductases, Lipases nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally benign. |
| C-C Bond Formation (Chain Extension) | Grignard Reactions | Transition Metal Cross-Coupling | Palladium, Nickel, Cobalt complexes organic-chemistry.org | High functional group tolerance, high yields, mild conditions. |
Reaction Condition Tuning (Temperature, Pressure, Solvent Effects)
Optimizing reaction conditions is essential for maximizing yield and minimizing side reactions. numberanalytics.com
Temperature: In the Williamson ether synthesis, increasing the temperature can increase the reaction rate but may also promote the competing E2 elimination reaction, especially with secondary halides. numberanalytics.com For the chlorination with thionyl chloride, refluxing is necessary to drive the reaction to completion. prepchem.com
Pressure: While most of these syntheses are conducted at atmospheric pressure, high-pressure conditions can sometimes accelerate reaction rates by increasing the concentration of reactants. numberanalytics.com
Solvent: The choice of solvent is critical. In the Williamson ether synthesis, polar aprotic solvents like DMF and DMSO are preferred because they solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and facilitating the SN2 reaction. numberanalytics.com Protic solvents would solvate the nucleophile, reducing its reactivity.
Table 2: Optimization of Williamson Ether Synthesis for Phenoxy-Hexane Precursors
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Rationale |
| Leaving Group | R-Cl | R-Br | R-I | Reactivity increases (R-I > R-Br > R-Cl) due to weaker C-X bond strength. francis-press.com |
| Base | NaOH | K₂CO₃ | NaH | Stronger bases (e.g., NaH) ensure complete deprotonation of phenol, maximizing the concentration of the nucleophile. numberanalytics.com |
| Solvent | Ethanol (Protic) | THF (Aprotic) | DMF (Polar Aprotic) | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and accelerate the SN2 reaction rate. numberanalytics.com |
| Temperature | Room Temperature | 60 °C | 100 °C | Higher temperatures increase reaction rate but also increase the risk of elimination side products. numberanalytics.com |
Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry)
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This technology offers several advantages:
Enhanced Safety: The small internal volume of microreactors allows for superior management of heat from exothermic reactions, preventing thermal runaways. nih.gov This would be particularly beneficial for the potentially exothermic chlorination step.
Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields. nih.gov
Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often simpler and safer than using larger batch reactors. nih.gov
Automation: Flow systems can be automated for multi-step syntheses, avoiding the need for manual isolation and purification of intermediates. nih.gov
The synthesis of this compound or its precursors could be adapted to a flow process. For example, the generation of sodium phenoxide and its subsequent reaction with the halogenated hexane precursor could be performed in a continuous stream, minimizing handling of hazardous reagents and improving reaction efficiency.
In-depth Spectroscopic Analysis of this compound Remains Elusive
Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available. As a result, a comprehensive analysis and elucidation of its structure through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), including one-dimensional (¹H NMR, ¹³C NMR, DEPT) and two-dimensional (COSY) methods, cannot be provided at this time.
The structural characterization of a novel or sparsely studied compound like this compound would typically rely on the synthesis of the molecule followed by its purification and subsequent analysis using a suite of spectroscopic instruments. The data generated from these experiments are essential for the definitive assignment of its chemical structure.
In the absence of such data, any discussion on the specific chemical shifts, coupling patterns, and correlations for this compound would be purely hypothetical. The scientific community awaits the publication of research detailing the synthesis and spectroscopic characterization of this compound to enable a thorough and accurate discussion as outlined in the requested article structure.
For reference, the analysis of related but distinct compounds, such as 1-chloro-2-methylpropane (B167039) and various phenoxyacetic acid derivatives, has been documented. pulsus.comdocbrown.info However, the structural differences between these molecules and this compound are significant enough that their spectroscopic data cannot be reliably extrapolated to the target compound.
A complete and accurate advanced spectroscopic characterization and structure elucidation of this compound is contingent on future research and data publication.
Advanced Spectroscopic Characterization and Structure Elucidation of 1 Chloro 2 Methyl 6 Phenoxy Hexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Proximity
Heteronuclear Single Quantum Coherence (HSQC) for Direct Carbon-Proton Correlations
Heteronuclear Single Quantum Coherence (HSQC) is a powerful two-dimensional NMR experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is significantly more sensitive than older methods like HETCOR. ustc.edu.cnresearchgate.net For 1-Chloro-2-methyl-6-phenoxy-hexane, an HSQC spectrum would be crucial for assigning the signals of the aliphatic chain and the phenoxy group.
An edited HSQC experiment can further differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing with opposite phase to CH₂ signals. columbia.edu The predicted HSQC correlations for this compound, based on estimated chemical shifts, are presented in the table below. Each cross-peak in the HSQC spectrum would link a specific proton resonance to its directly bonded carbon, providing unambiguous assignments for the protonated carbons in the molecule.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) | Correlation |
|---|---|---|---|---|
| C1 | ~48.5 | H1a, H1b | ~3.45 | C1-H1 |
| C2 | ~35.2 | H2 | ~1.80 | C2-H2 |
| C3 | ~30.1 | H3a, H3b | ~1.45 | C3-H3 |
| C4 | ~26.5 | H4a, H4b | ~1.35 | C4-H4 |
| C5 | ~29.8 | H5a, H5b | ~1.75 | C5-H5 |
| C6 | ~68.0 | H6a, H6b | ~3.95 | C6-H6 |
| C2-CH₃ | ~16.5 | H7 (3H) | ~0.95 | C7-H7 |
| C2' (C6') | ~114.5 | H2', H6' | ~6.90 | C2'/C6'-H2'/H6' |
| C3' (C5') | ~129.5 | H3', H5' | ~7.30 | C3'/C5'-H3'/H5' |
| C4' | ~121.0 | H4' | ~6.95 | C4'-H4' |
Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range Carbon-Proton Correlations
To assemble the complete carbon skeleton, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. This experiment reveals correlations between protons and carbons that are two to three bonds apart (²JCH and ³JCH), and occasionally over four bonds in conjugated systems. columbia.eduyoutube.com Crucially, direct one-bond correlations are suppressed, allowing for the elucidation of the connectivity between different parts of the molecule. ustc.edu.cn
For this compound, HMBC would be instrumental in connecting the aliphatic chain to the phenoxy group and confirming the position of the methyl and chloro substituents. For instance, the protons on C6 (H6) would show a correlation to the quaternary aromatic carbon C1', confirming the ether linkage. Similarly, the methyl protons (H7) would show correlations to C1, C2, and C3, unequivocally placing the methyl group at the C2 position.
| Proton(s) | Correlating Carbon(s) | Inferred Connectivity |
|---|---|---|
| H1 | C2, C3, C2-CH₃ | Confirms C1-C2 bond and proximity to the methyl group. |
| H2 | C1, C3, C4, C2-CH₃ | Confirms C2 position in the chain and attachment of the methyl group. |
| H6 | C4, C5, C1' | Connects the alkyl chain to the phenoxy group via the ether linkage. |
| H7 (C2-CH₃) | C1, C2, C3 | Confirms the methyl group is on C2. |
| H2'/H6' | C4', C6'/C2' | Shows intra-ring aromatic correlations. |
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Overhauser Effect Spectroscopy (ROESY) for Spatial Relationships
While HSQC and HMBC establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotational Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, typically within 5 Å. nanalysis.comlibretexts.org These experiments are essential for determining the relative stereochemistry and conformational preferences of a molecule.
For a flexible molecule like this compound, NOESY or ROESY would reveal spatial relationships along the alkyl chain and between the chain and the phenoxy ring. For example, correlations between the protons of the phenoxy ring (e.g., H2'/H6') and the protons on C6 would confirm a folded conformation where the end of the chain is in proximity to the aromatic ring. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules where the NOE might be close to zero, ROESY is often preferred as the ROE is always positive. columbia.eduyoutube.com
Specialized NMR Applications for Complex Organic Molecules
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Diffusion Coefficients
Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. youtube.comuni-wuerzburg.de This method can be conceptualized as "NMR chromatography," generating a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. researchgate.net
For a pure sample of this compound, all proton signals would align at the same diffusion coefficient, confirming the presence of a single species. If impurities were present, they would likely have different sizes and thus different diffusion coefficients, appearing at different vertical positions in the DOSY spectrum. rsc.org Furthermore, the measured diffusion coefficient can be used to estimate the molecular weight of the compound, providing an additional layer of characterization. nih.gov Small molecules typically have diffusion coefficients in the range of 1x10⁻⁹ to 1x10⁻¹⁰ m²/s. ox.ac.uk
Solid-State NMR (ssNMR) for Non-Solution Phase Analysis
Should this compound be a solid or a semi-solid, solid-state NMR (ssNMR) would be the technique of choice for its characterization. wikipedia.orgnih.gov In the solid state, anisotropic interactions, which are averaged out in solution, lead to very broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. wikipedia.org
ssNMR can provide detailed information about the local structure and dynamics in the solid state. wikipedia.orgmit.edu For halogenated organic compounds, ssNMR can be particularly insightful. For example, ³⁵Cl ssNMR could be used to probe the local environment around the chlorine atom. researchgate.net Furthermore, ssNMR is invaluable for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra, reflecting their different packing arrangements.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural components.
The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.comquimicaorganica.org The aliphatic C-H bonds of the hexane (B92381) chain would show strong stretching absorptions just below 3000 cm⁻¹. The aromatic C-H stretches of the phenoxy group would appear just above 3000 cm⁻¹. A key feature would be the strong C-O stretching vibrations of the ether linkage, which typically appear in the 1260-1000 cm⁻¹ region. The benzene (B151609) ring itself would produce characteristic peaks in the 1600-1450 cm⁻¹ region due to C=C stretching, as well as out-of-plane bending bands that can indicate the substitution pattern.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2960-2850 | Aliphatic C-H | Stretching |
| ~1600, ~1500 | Aromatic C=C | Stretching |
| ~1240 | Aryl-O | Asymmetric Stretching |
| ~1040 | Alkyl-O | Stretching |
| ~750, ~690 | Monosubstituted Benzene | C-H Out-of-plane Bending |
| ~725-550 | C-Cl | Stretching |
Vibrational Modes Associated with the Chloroalkane Moiety
The vibrational spectrum of this compound contains specific frequencies corresponding to the chloroalkane portion of the molecule. These are primarily the stretching and bending vibrations of the carbon-chlorine (C-Cl) bond and the various modes of the alkyl chain.
The C-Cl stretching vibration is a key indicator for the presence of the chloroalkane moiety. For secondary chloroalkanes, this stretching mode typically appears in the infrared (IR) spectrum in the range of 750-550 cm⁻¹. The exact position is influenced by the conformation of the molecule and the rotational isomerism around the C-C bonds. Due to the presence of two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the C-Cl stretching band may appear as a doublet or a broadened peak. youtube.comucla.edu
In addition to the C-Cl stretch, various bending or deformation vibrations associated with the C-Cl bond occur at lower frequencies, typically below 400 cm⁻¹. Other characteristic vibrations of the alkyl chain include the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are found in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups, such as scissoring, rocking, wagging, and twisting, occur in the 1470-1340 cm⁻¹ range. libretexts.org
Table 1: Predicted Vibrational Modes for the Chloroalkane Moiety
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-Cl Stretch | R₂CH-Cl | 550 - 750 |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 |
| C-H Bend (Scissoring) | -CH₂- | ~1465 |
| C-H Bend (Asymmetric) | -CH₃ | ~1450 |
| C-H Bend (Symmetric) | -CH₃ | ~1375 |
Vibrational Signatures of the Phenoxy Ether Linkage and Aromatic Ring
The phenoxy group introduces a set of highly characteristic vibrational bands. The ether linkage (Aryl-O-C) gives rise to two distinct stretching vibrations: an asymmetric C-O-C stretch and a symmetric stretch. The asymmetric stretch is typically strong and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is weaker and found around 1075-1020 cm⁻¹. researchgate.net
The aromatic ring itself has several key vibrational signatures. The C-H stretching vibrations of the hydrogens on the benzene ring occur above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also prominent and are highly dependent on the substitution pattern of the ring. For a monosubstituted ring, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. researchgate.netnih.gov
Table 2: Predicted Vibrational Modes for the Phenoxy Ether Moiety
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric C-O-C Stretch | Ar-O-C | 1200 - 1275 |
| Symmetric C-O-C Stretch | Ar-O-C | 1020 - 1075 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. savemyexams.comnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₃H₁₉ClO. The theoretical exact masses for the two major isotopic molecular ions can be calculated.
Table 3: Calculated Exact Masses for Molecular Ions of this compound
| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₃H₁₉³⁵ClO | Carbon-12, Hydrogen-1, Chlorine-35, Oxygen-16 | 226.1152 |
The observation of this isotopic doublet, with a mass difference of 1.9970 Da and a relative intensity ratio of approximately 3:1, would be a definitive confirmation of the presence of one chlorine atom in the molecule. youtube.comyoutube.com
Fragmentation Pathways and Mechanistic Interpretation of Ions Specific to Chloro- and Phenoxy- Substituted Hexanes
In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, providing valuable structural clues. For this compound, several fragmentation pathways can be predicted.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is a common pathway for chloroalkanes. However, the most favored fragmentation for the chloroalkane part would be the loss of a chlorine radical (Cl•) to form a stable secondary carbocation at m/z 191.1436.
Ether Cleavage: The bond between the alkyl chain and the oxygen atom can cleave. This can lead to the formation of a phenoxy radical and a C₇H₁₄Cl⁺ ion (m/z 133.0835) or, more likely, the formation of a phenol (B47542) ion (C₆H₆O⁺•) at m/z 94.0419 through a rearrangement process, with the subsequent loss of a C₇H₁₃ radical. The base peak in the spectrum is often the phenoxy cation (C₆H₅O⁺) at m/z 93.0340, resulting from the cleavage of the C-O bond.
McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement could occur involving the carbonyl-like character of the ether oxygen and a gamma-hydrogen on the alkyl chain, though this is more common in carbonyl compounds. nih.gov
Alkyl Chain Fragmentation: The hexane chain itself can fragment, leading to a series of alkyl ions separated by 14 Da (CH₂). However, the presence of the functional groups will dominate the fragmentation pattern. youtube.com
Table 4: Predicted Key Fragment Ions in the Mass Spectrum
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 226.1152 | [C₁₃H₁₉ClO]⁺• | Molecular Ion |
| 191.1436 | [C₁₃H₁₉O]⁺ | Loss of •Cl |
| 133.0835 | [C₇H₁₄Cl]⁺ | Cleavage of C-O bond |
| 94.0419 | [C₆H₆O]⁺• | Phenol ion via rearrangement |
| 93.0340 | [C₆H₅O]⁺ | Phenoxy cation |
Derivatization Strategies for Enhanced Mass Spectrometric Detection
For certain types of mass spectrometry analysis, particularly those involving liquid chromatography (LC-MS) with electrospray ionization (ESI), derivatization can be employed to improve ionization efficiency and detection sensitivity. tandfonline.com Since alkyl halides and ethers are not easily ionizable by ESI, converting them into a permanently charged species is a common strategy.
One approach for the chloroalkane moiety is quaternization. This involves reacting the compound with a tertiary amine, such as pyridine (B92270) or trimethylamine, to form a quaternary ammonium (B1175870) salt. acs.orgspectroscopyonline.com This salt carries a permanent positive charge, making it highly suitable for positive-ion ESI-MS analysis.
For the ether moiety, derivatization is less common but could be conceived if targeting a specific analytical goal. However, the primary strategies would focus on the more reactive chloro- group. Silylation is another broad derivatization technique, though it's more commonly used to increase volatility for gas chromatography (GC-MS) by targeting active hydrogens, which are absent in this molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The primary chromophore in this compound is the phenoxy group. ijprajournal.com The saturated chloroalkane chain does not absorb significantly in the standard UV-Vis range (200-800 nm). The benzene ring of the phenoxy group gives rise to two characteristic absorption bands:
The E₂-band: An intense absorption band typically appearing around 200-220 nm, resulting from a π → π* transition within the benzene ring.
The B-band: A less intense, structured band appearing around 250-270 nm. This band, also from a π → π* transition, is characteristic of the benzene ring and its fine structure is often dampened by the ether substituent and the solvent. researchgate.netnveo.org
The presence of the oxygen atom (an auxochrome) attached to the benzene ring causes a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The absorption spectrum is a key identifier for the phenoxy portion of the molecule. scielo.br
Table 5: Predicted UV-Vis Absorption Maxima
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |
|---|---|---|
| π → π* (E₂-band) | Phenoxy group | ~210 - 220 |
Electronic Absorption Characteristics of the Phenoxy Chromophore
The electronic absorption spectrum of this compound is primarily determined by the phenoxy group, which acts as the principal chromophore. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. In the case of the phenoxy group, the benzene ring and the ether oxygen atom constitute the chromophoric system.
The UV-Vis spectrum of simple phenyl alkyl ethers, which are structurally analogous to this compound, typically exhibits two distinct absorption bands. These bands arise from electronic transitions within the benzene ring. The first, more intense band, often referred to as the E-band (from the German Eigenartig, meaning characteristic), appears at shorter wavelengths, generally around 220 nm. The second, less intense band, known as the B-band (benzenoid band), is observed at longer wavelengths, typically in the region of 270 nm. This B-band is characterized by its fine structure, which results from vibrational-electronic coupling.
For this compound, the electronic absorption characteristics are expected to be very similar to those of other phenoxyalkanes. The substituents on the alkyl chain (the chloro and methyl groups) are not directly conjugated with the phenoxy ring and therefore are anticipated to have a negligible effect on the position and intensity of these absorption bands. The primary absorption is governed by the electronic system of the phenyl ring linked to the ether oxygen.
Below is a data table summarizing the typical UV-Vis absorption data for related phenyl alkyl ethers, which provides a strong basis for predicting the spectrum of this compound.
| Compound Name | Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 | λmax 2 (nm) | Molar Absorptivity (ε) 2 |
| Anisole | Cyclohexane | ~220 | ~7800 | ~271 | ~1850 |
| Phenetole | Hexane | ~220 | ~8000 | ~271 | ~1900 |
| Propyl phenyl ether | Not Specified | ~220 | Not Specified | ~272 | Not Specified |
| Butyl phenyl ether | Not Specified | Not Specified | Not Specified | ~272 | Not Specified |
| Hexyl phenyl ether | Not Specified | Not Specified | Not Specified | ~272 | Not Specified |
| This compound (Predicted) | Hexane/Ethanol | ~220 | ~8000 | ~272 | ~1900 |
Data for anisole, phenetole, propyl phenyl ether, butyl phenyl ether, and hexyl phenyl ether are based on typical values found in spectroscopic databases. The values for this compound are predicted based on these related structures.
Computational Chemistry and Theoretical Investigations of 1 Chloro 2 Methyl 6 Phenoxy Hexane
Conformational Analysis of the Branched Hexane (B92381) Backbone
The hexane chain can adopt a multitude of conformations due to rotation around its carbon-carbon single bonds. The most stable conformations for any alkane are those that minimize steric and torsional strain. maricopa.edu Generally, staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, are energetically favored over eclipsed conformations. fiveable.me For an unbranched alkane, the most stable arrangement is a fully extended, zig-zag chain where all dihedral angles are in the anti-conformation (180°). sparknotes.com
In the case of 1-chloro-2-methyl-6-phenoxy-hexane, the presence of substituents complicates this picture. The most stable conformers will seek to place the bulky chloro, methyl, and phenoxy groups in positions that minimize unfavorable steric interactions. This often means adopting a gauche conformation (dihedral angle of approximately 60°) around certain bonds, which is less stable than the anti conformation but may be necessary to alleviate more severe steric clashes elsewhere in the molecule. sparknotes.com The interplay between these interactions leads to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer or rotational isomer.
The rotation around the C-C bonds in the hexane backbone is not entirely free; it is hindered by energy barriers known as torsional barriers. fiveable.me These barriers represent the energy required to move from a stable staggered conformation through a higher-energy eclipsed conformation. The magnitude of these barriers is influenced by the size and nature of the substituents.
Table 1: Estimated Energy Costs for Interactions in Alkane Conformations
| Interaction | Approximate Energy Cost (kcal/mol) |
|---|---|
| H-H eclipsed (torsional strain) | 1.0 |
| C-H eclipsed (torsional strain) | 1.4 |
| C-C eclipsed (torsional strain) | 2.5 - 3.0 |
| Gauche interaction (steric strain) | 0.9 |
This table provides generalized values based on fundamental principles of conformational analysis. maricopa.edufiveable.me
The chloro and phenoxy substituents significantly influence the conformational preferences of the hexane chain through a combination of steric and electronic effects.
The phenoxy group is considerably bulkier than the chloro or methyl groups. Its large size will create significant steric hindrance, strongly disfavoring conformations where it is close to other bulky groups. The molecule will likely adopt conformations that place the phenoxy group in a sterically unencumbered position, likely extending away from the main hexane chain. The rotation around the C-O bond of the ether linkage also introduces another degree of conformational freedom.
The methyl group at the 2-position introduces branching, which further constrains the conformational freedom of the chain. The presence of this methyl group will lead to additional gauche and eclipsed interactions that must be considered in determining the most stable conformers.
Given the large number of possible conformations for a flexible molecule like this compound, computational methods are essential for exploring the conformational space.
Molecular Dynamics (MD) simulations are a powerful technique for this purpose. MD simulations solve Newton's equations of motion for the atoms in a molecule over time, allowing the molecule to explore different conformations. nih.gov By simulating the molecule at a given temperature, it can overcome energy barriers and sample a wide range of the conformational landscape. youtube.com Analysis of the MD trajectory can reveal the most populated (and therefore most stable) conformations.
Monte Carlo (MC) simulations offer an alternative approach to conformational sampling. wustl.edu Instead of following a deterministic trajectory, MC methods generate new conformations by making random changes to the coordinates of the atoms. wustl.edu These new conformations are then accepted or rejected based on a probability criterion that depends on the energy change. This method is particularly effective at overcoming large energy barriers and can efficiently sample a broad range of conformational space. nih.gov
Mechanistic Insights from Theoretical Models
Theoretical models can provide valuable insights into the potential synthetic routes for this compound.
A plausible synthetic route to this compound involves two key transformations: the formation of the ether linkage and the chlorination of the alkane chain. Theoretical models can help to elucidate the mechanisms of these reactions.
One common method for forming ethers is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of a phenoxide with a substituted hexane bearing a leaving group. The reaction typically proceeds via an SN2 mechanism. byjus.com Computational modeling can be used to calculate the activation energy barrier for the SN2 reaction and to investigate the potential for competing elimination reactions. pw.live
The introduction of the chlorine atom could potentially be achieved through radical chlorination of a precursor alkane. chemtube3d.com This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org Theoretical calculations can be used to determine the relative stability of the possible radical intermediates, which in turn can predict the regioselectivity of the chlorination. For instance, the stability of the radical formed at different positions along the hexane chain can be calculated to predict where the chlorine atom is most likely to substitute.
Transition State Analysis and Reaction Rate Prediction
Extensive research of publicly available scientific literature and computational chemistry databases has revealed a significant gap in the documented theoretical investigation of this compound. At present, there are no specific studies detailing the transition state analysis or reaction rate predictions for this particular compound.
While computational data, such as Topological Polar Surface Area (TPSA) and LogP, are available for structurally related but distinct molecules like 1-chloro-6-methoxy-2-methylhexane (B13188419) and 1-chloro-2-methylhexane, this information is not transferable to the target compound due to differences in their chemical structures. chemscene.comnih.gov The presence of the phenoxy group in this compound significantly alters its electronic and steric properties compared to the methoxy (B1213986) or alkyl groups in the aforementioned analogs.
Therefore, without dedicated computational studies on this compound, any discussion on its transition state geometries, activation energies, and predicted reaction rate constants would be purely speculative and lack the required scientific basis. The generation of accurate data tables for these parameters is contingent on future research in this specific area.
Reactivity Profiles and Mechanistic Organic Chemistry of 1 Chloro 2 Methyl 6 Phenoxy Hexane
Reactivity of the Chloroalkane Moiety at Position 1
The carbon-chlorine bond at the first position of 1-chloro-2-methyl-6-phenoxy-hexane is polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles. This electrophilicity is the basis for its participation in nucleophilic substitution and elimination reactions.
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. In these reactions, a proton from a β-carbon is removed by a base, and the leaving group is expelled from the α-carbon.
For this compound, the E2 mechanism is the more likely elimination pathway, especially in the presence of a strong, non-nucleophilic base. The E2 reaction is a concerted, one-step process where the base removes a proton from the β-carbon at the same time as the leaving group departs. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com
The E1 pathway, a two-step process involving a carbocation intermediate, is unlikely for the same reason the SN1 pathway is disfavored: the instability of the primary carbocation. pressbooks.pub
Regioselectivity in elimination reactions is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. chemistrysteps.comlibretexts.orglibretexts.orgyoutube.com In the case of this compound, there is only one β-carbon (C2) that has protons. Therefore, elimination will exclusively form the double bond between C1 and C2, leading to the formation of 2-methyl-6-phenoxy-1-hexene. As there is only one possible constitutional isomer, regioselectivity is not a variable in this specific case.
Stereoselectivity in E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comchemistrysteps.comchemtube3d.comlibretexts.org This means that the hydrogen and the chlorine must be in the same plane and on opposite sides of the C-C bond. For the E2 elimination of this compound, the molecule will adopt a conformation where a hydrogen on C2 is anti-periplanar to the chlorine on C1. This will lead to the formation of 2-methyl-6-phenoxy-1-hexene. Since the product is a terminal alkene, E/Z isomerism is not possible, and thus stereoselectivity in terms of alkene geometry is not a factor.
Table 3: Predicted Products of Reactions of this compound
| Reagent/Conditions | Major Pathway | Major Product(s) |
| Strong Nucleophile (e.g., CN⁻) in a polar aprotic solvent (e.g., DMSO) | SN2 | 2-Methyl-6-phenoxy-hexane-1-nitrile |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | 2-Methyl-6-phenoxy-1-hexene |
Free Radical Reactions
Free radical reactions of this compound are anticipated to primarily involve the alkyl chloride functionality, as the carbon-chlorine bond is the most susceptible to homolytic cleavage under radical conditions.
The initiation of free-radical reactions typically requires an energy input, such as heat or ultraviolet (UV) light, to induce homolytic bond cleavage. wikipedia.orgpressbooks.pub In the case of this compound, the C-Cl bond is the most likely site for homolysis due to its lower bond dissociation energy compared to C-C and C-H bonds within the alkyl chain.
Upon homolytic cleavage of the C-Cl bond, two radical species are generated: a 2-methyl-6-phenoxy-hexyl radical and a chlorine radical. chemistrysteps.comyoutube.com
Reaction Scheme: Homolytic Cleavage
The stability of the resulting primary alkyl radical is a key factor in the feasibility of this process. Primary radicals are less stable than secondary or tertiary radicals, which may influence the conditions required for initiation.
Once formed, the 2-methyl-6-phenoxy-hexyl radical can participate in various propagation steps, such as hydrogen abstraction from a suitable donor or addition to an unsaturated system. Termination of the radical chain reaction can occur through the combination of two radicals. unacademy.comchemguide.net
Table 1: Plausible Radical Intermediates and Termination Products
| Radical Intermediate | Termination Partner | Termination Product |
| •CH2-CH(CH3)-(CH2)4-O-Ph | Cl• | This compound |
| •CH2-CH(CH3)-(CH2)4-O-Ph | •CH2-CH(CH3)-(CH2)4-O-Ph | 1,12-Diphenoxy-2,11-dimethyldodecane |
It is important to note that free-radical halogenation can sometimes be non-selective, potentially leading to a mixture of products if other C-H bonds in the molecule are susceptible to abstraction. wikipedia.orgyoutube.com However, the C-Cl bond remains the most probable site for initial homolytic cleavage.
Reactivity of the Phenoxy Ether Moiety at Position 6
The phenoxy ether group in this compound introduces a different set of reactive possibilities, primarily centered around the ether linkage and the aromatic ring.
Alkyl-aryl ethers are susceptible to cleavage under strong acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which activates the C-O bond for nucleophilic attack.
The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the alkyl group. wikipedia.org In the case of this compound, the alkyl group attached to the ether oxygen is a secondary carbon. Cleavage would likely proceed through an SN2 mechanism, where a halide ion attacks the less sterically hindered carbon of the protonated ether.
Reaction Scheme: Acid-Catalyzed Cleavage of the Phenoxy Ether H+ Ph-O-(CH2)4-CH(CH3)-CH2-Cl + HBr -----> Ph-OH + Br-(CH2)4-CH(CH3)-CH2-Cl
Ph-O-(CH2)4-CH(CH3)-CH2-Cl ------------> (O2N)-Ph-O-(CH2)4-CH(CH3)-CH2-Cl (ortho and para isomers)
Interplay of Functional Groups in Reaction Chemistry
Intramolecular Reaction Pathways and Cyclization Possibilities of this compound
The molecular architecture of this compound, which incorporates both a terminal electrophilic center and a distal nucleophilic atom, presents a compelling case for the study of intramolecular reaction dynamics. The compound possesses a primary alkyl chloride at the C1 position and a phenoxy group at the C6 position. This bifunctional arrangement enables the molecule to potentially undergo internal cyclization, a process governed by stereoelectronic and thermodynamic principles.
The primary intramolecular pathway available to this compound is a cyclization reaction driven by the nucleophilic character of the phenoxy oxygen atom. This reaction is mechanisticaily analogous to the Williamson ether synthesis, proceeding via an intramolecular nucleophilic substitution (SN2) pathway. In this scenario, the oxygen atom of the phenoxy group acts as an internal nucleophile, attacking the electrophilic carbon atom at the C1 position, which bears the chlorine leaving group.
The feasibility of this cyclization is strongly supported by Baldwin's Rules for ring closure. The reaction can be classified based on the ring size, the relationship of the breaking bond to the newly formed ring, and the hybridization of the electrophilic carbon.
| Parameter | Classification | Description |
| Ring Size | 7 | The resulting cyclic structure is a seven-membered ring (an oxepane derivative). |
| Bond Cleavage | exo | The carbon-chlorine bond being broken is external to the newly formed ring. |
| Electrophile Hybridization | tet | The electrophilic carbon (C1) is sp³ hybridized (tetrahedral). |
| Baldwin's Rule Classification | 7-exo-tet | This classification denotes the formation of a 7-membered ring via an attack on a tetrahedral carbon where the leaving group is exocyclic. |
| Predicted Feasibility | Favorable | According to Baldwin's rules, 7-exo-tet cyclizations are geometrically allowed and kinetically favorable. |
The SN2 attack by the phenoxy oxygen on the primary carbon C1 would lead to the displacement of the chloride ion and the formation of a seven-membered cyclic oxonium salt: 2-methyl-7-phenyloxepanium chloride . The formation of this heterocyclic system is contingent on several factors. Kinetically, while primary halides are ideal substrates for SN2 reactions, the carbon-chlorine bond is significantly stronger than corresponding carbon-bromine or carbon-iodine bonds, necessitating a higher activation energy for cleavage crunchchemistry.co.uklibretexts.org. Furthermore, the ether oxygen of the phenoxy group is a neutral and relatively weak nucleophile. Consequently, the reaction would likely require thermal promotion (heating) to proceed at an appreciable rate. To enhance the reaction rate, catalytic amounts of a more nucleophilic halide, such as sodium iodide, could be introduced to generate a more reactive 1-iodo-2-methyl-6-phenoxy-hexane intermediate in situ via the Finkelstein reaction.
Thermodynamically, the formation of seven-membered rings is common, though often entropically less favored than the formation of five- or six-membered rings. The resulting substituted oxepane ring system is a stable heterocyclic motif.
Under practical synthetic conditions, the intramolecular cyclization must compete with other potential reaction pathways. The primary competing pathway is the intermolecular SN2 reaction, which would lead to the formation of dimers and higher-order oligomers. The outcome of this competition is highly dependent on the reaction concentration.
| Pathway | Description | Favorable Conditions | Product(s) |
| Intramolecular Cyclization | The phenoxy oxygen of a molecule attacks the C1 position of the same molecule. | High dilution | 2-methyl-7-phenyloxepanium chloride |
| Intermolecular Reaction | The phenoxy oxygen of one molecule attacks the C1 position of a second molecule. | High concentration | Dimeric and polymeric ethers |
To selectively promote the desired intramolecular cyclization, the reaction is typically performed under high-dilution conditions. This reduces the probability of intermolecular encounters, thereby favoring the pathway in which the tethered nucleophile and electrophile react internally. Other potential side reactions, such as elimination, are considered highly unlikely given that the substrate is a primary alkyl halide and the reaction would not typically be conducted in the presence of a strong base libretexts.orgstudymind.co.uk.
Derivatization and Functionalization Strategies of 1 Chloro 2 Methyl 6 Phenoxy Hexane As a Synthetic Building Block
Targeted Chemical Transformations for Analog Synthesis
The strategic modification of 1-Chloro-2-methyl-6-phenoxy-hexane allows for the generation of a diverse library of analogs. These transformations can be directed to three key regions of the molecule: the chloro position, the phenoxy moiety, and the alkane backbone.
Transformations at the Chloro Position
The primary alkyl chloride in this compound is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly altering the molecule's properties.
Replacement with Other Halogens: The chlorine atom can be readily exchanged for other halogens through reactions like the Finkelstein reaction. For instance, treatment with sodium iodide in acetone (B3395972) would yield the corresponding 1-Iodo-2-methyl-6-phenoxy-hexane. The enhanced reactivity of the iodo- a better leaving group than chloro- derivative makes it a more suitable precursor for subsequent nucleophilic substitutions. vaia.com
Introduction of Nitrogen Functionalities: A variety of nitrogen-containing groups can be introduced at the C1 position. Reaction with sodium azide, for example, would produce 1-Azido-2-methyl-6-phenoxy-hexane, which can be further reduced to the primary amine, 1-Amino-2-methyl-6-phenoxy-hexane. Other nitrogen nucleophiles, such as ammonia, primary, and secondary amines, can also be employed to generate the corresponding substituted amines.
Incorporation of Oxygen Functionalities: Nucleophilic substitution with oxygen-based nucleophiles provides access to a range of ethers and esters. Reaction with alkoxides or phenoxides can be used to synthesize new ether derivatives. Furthermore, reaction with carboxylate salts would lead to the formation of ester analogs.
A summary of potential nucleophilic substitution reactions at the chloro position is presented in the table below.
| Nucleophile | Reagent Example | Product Functional Group |
| Iodide | Sodium Iodide (NaI) | Iodoalkane |
| Azide | Sodium Azide (NaN₃) | Azide |
| Amine | Ammonia (NH₃) | Primary Amine |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Carboxylate | Sodium Acetate (NaOAc) | Ester |
Modifications of the Phenoxy Moiety
The phenoxy group offers another avenue for structural diversification, either through functionalization of the aromatic ring or cleavage of the ether bond.
Functionalization of the Aromatic Ring: The benzene (B151609) ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.orgmasterorganicchemistry.com The phenoxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. Standard electrophilic aromatic substitution reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation can be employed to introduce a variety of substituents onto the aromatic ring. masterorganicchemistry.com This allows for fine-tuning of the electronic and steric properties of this part of the molecule.
Cleavage to Phenol (B47542): The ether linkage can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon, which in this case would be the carbon of the hexyl chain attached to the oxygen. This would liberate phenol and the corresponding 1,6-dihalo-2-methylhexane. This strategy can be useful for revealing a phenol functionality for further derivatization.
Conversion of the Alkane Backbone to Other Functional Groups
The saturated alkane backbone, while generally less reactive, can also be a target for specific chemical transformations.
Oxidation: The low-temperature oxidation of branched alkanes like 2-methylhexane (B165397) has been studied and shown to proceed via complex radical mechanisms, leading to the formation of various oxygenated products. osti.govosti.gov While selective oxidation of a specific carbon atom on the hexane (B92381) chain of this compound would be challenging, these studies suggest that under controlled conditions, the introduction of hydroxyl or carbonyl functionalities might be possible.
Unsaturation: Dehydrogenation reactions can introduce double bonds into the alkane chain, creating alkenes. chempedia.infoquora.comacs.org This is typically achieved at high temperatures using metal catalysts. For this compound, this could lead to a mixture of isomeric alkenes, which could then serve as handles for further functionalization through alkene-specific reactions like epoxidation, dihydroxylation, or polymerization.
Applications as a Precursor in Complex Molecule Synthesis
The diverse functional handles present in this compound and its derivatives make it a potentially valuable precursor for the synthesis of more elaborate molecular architectures.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. wikipedia.orgorganic-chemistry.org While no specific examples of this compound in MCRs have been documented, its derivatives could plausibly participate in such reactions. For example, the primary amine derivative (obtained as described in 6.1.1) could be a component in the Ugi or Passerini reactions. In a Passerini reaction, an isocyanide, an aldehyde or ketone, and a carboxylic acid react to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The amine derivative of our title compound could potentially be converted to an isocyanide and then used in this type of reaction.
Incorporation into Macrocyclic Structures
Macrocycles are large cyclic molecules that are of significant interest in fields such as materials science and medicinal chemistry. nih.govresearchgate.netchempedia.infofrontiersin.orgnih.gov The difunctional nature of derivatives of this compound makes them potential building blocks for macrocyclization reactions. For example, conversion of the chloro group to a second phenoxy group via reaction with a dihydroxybenzene derivative, followed by functionalization of the two aromatic rings with groups suitable for a ring-closing reaction (e.g., an alkene and a diene for a ring-closing metathesis reaction), could lead to the formation of novel macrocyclic structures containing the 2-methylhexane backbone.
Precursor for Advanced Organic Materials (e.g., self-assembled monolayers, polymers)
The unique molecular architecture of this compound, featuring a reactive chloro group and a phenoxy moiety, positions it as a promising, albeit not yet extensively documented, precursor for the synthesis of advanced organic materials. The presence of these distinct functional groups offers versatile handles for derivatization and functionalization, paving the way for its potential incorporation into complex structures such as self-assembled monolayers (SAMs) and polymers.
The chloroalkane functionality serves as a key reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of the molecule to various substrates or for its use as an initiator or monomer in polymerization reactions. numberanalytics.com The phenoxy group, on the other hand, can influence the material's properties, such as thermal stability, solubility, and interfacial characteristics, and can also be a site for further functionalization.
Self-Assembled Monolayers (SAMs):
For instance, research on other chlorinated molecules like p-chloromethylphenyltrichlorosilane (CMPS) has demonstrated the feasibility of forming self-assembled monolayers on silicon wafers. nih.gov In a hypothetical scenario, the chloro group of this compound could be adapted to react with a substrate, potentially after conversion to a more reactive silylating agent. The long alkyl chain with the phenoxy terminus would then form the monolayer, with the potential for the phenoxy groups to create a well-defined surface with specific chemical and physical properties. The formation of such monolayers can be monitored and characterized using techniques like water contact angle measurements, X-ray photoelectron spectroscopy (XPS), and ellipsometry. nih.gov
Polymers:
In the realm of polymer chemistry, haloalkanes are fundamental building blocks. numberanalytics.comncert.nic.in They can act as initiators, monomers, or chain transfer agents in various polymerization methods. The chloro group in this compound can be utilized in several polymerization strategies.
For example, it could potentially be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where the carbon-chlorine bond can be reversibly activated and deactivated to control polymer chain growth. This would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
Furthermore, the entire this compound molecule could act as a monomer in polycondensation reactions. For instance, reaction with a suitable difunctional nucleophile could lead to the formation of polyesters or polyethers, where the phenoxyhexane moiety would be incorporated into the polymer backbone, influencing its material properties. The synthesis of polymers from haloalkanes is a well-established field, with various methods available for creating a wide range of polymeric materials. numberanalytics.comrsc.org
The following table outlines potential derivatization strategies for utilizing this compound as a precursor for advanced organic materials, based on established chemical principles.
| Potential Application | Derivatization/Functionalization Strategy | Resulting Material/Intermediate | Relevant Principles |
| Self-Assembled Monolayers (SAMs) | Conversion to a trichlorosilyl (B107488) or other surface-active group. | Siloxane-based monolayer on a silicon substrate. | Chemisorption of silanes on hydroxylated surfaces. nih.gov |
| Controlled Radical Polymers | Use as an initiator in Atom Transfer Radical Polymerization (ATRP). | Well-defined polymers with a 2-methyl-6-phenoxy-hexane end-group. | Reversible activation/deactivation of the C-Cl bond by a transition metal catalyst. |
| Polycondensation Polymers | Reaction with a diol or a diamine. | Polyesters or polyamides with a phenoxyhexane unit in the backbone. | Nucleophilic substitution of the chloro group by hydroxyl or amino groups. |
| Functional Polymers | Substitution of the chloro group with a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group). | Macromonomer for subsequent copolymerization. | Introduction of a reactive group for polymerization. |
It is important to note that while the chemical functionalities of this compound suggest its utility as a precursor for these advanced materials, detailed experimental studies and characterization of the resulting materials are necessary to fully realize its potential.
Green Chemistry Principles in the Synthesis and Transformations of 1 Chloro 2 Methyl 6 Phenoxy Hexane
Application of the Twelve Principles of Green Chemistry in Relation to the Target Compound
The twelve principles of green chemistry provide a framework for chemists to design more sustainable chemical processes. The following sections will analyze the known synthesis of 1-Chloro-2-methyl-6-phenoxy-hexane through the lens of these principles and propose potential improvements.
Atom Economy and Waste Minimization in Synthetic Routes
The concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product, is a cornerstone of green chemistry. rsc.org The conventional synthesis of this compound from 1-Hydroxy-2-methyl-6-phenoxy-hexane using thionyl chloride (SOCl₂) exemplifies a process with suboptimal atom economy. prepchem.com
The reaction proceeds as follows:
C₁₃H₂₀O₂ + SOCl₂ → C₁₃H₁₉ClO + SO₂ + HCl
Table 1: Comparison of Atom Economy for Different Chlorinating Agents
| Chlorinating Agent | Reaction Byproducts | Theoretical Atom Economy (%) |
| Thionyl chloride (SOCl₂) | SO₂, HCl | ~65% |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | ~55% |
| Phosphorus trichloride (B1173362) (PCl₃) | H₃PO₃ | ~75% |
| N-Chlorosuccinimide (NCS) | Succinimide | ~50% |
Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The values are approximate and depend on the specific reaction conditions.
Exploring alternative chlorinating agents that offer a higher atom economy is a key goal. For instance, reagents that generate benign or easily recyclable byproducts are highly desirable. snnu.edu.cn
Use of Environmentally Benign Solvents and Reaction Media
The traditional synthesis of this compound utilizes chloroform (B151607) (CHCl₃) as a solvent. prepchem.com Chloroform is a chlorinated hydrocarbon, a class of solvents known for their toxicity and negative environmental impact. acs.org Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives.
Potential greener solvents for this reaction could include:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative that can be easily removed from the reaction mixture. wikipedia.org
Ionic Liquids: These are salts that are liquid at or near room temperature and have negligible vapor pressure, reducing air pollution. wikipedia.org
Water: When feasible, water is an ideal green solvent due to its non-toxicity and abundance. wikipedia.org
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can also be considered.
The choice of a greener solvent must be carefully evaluated to ensure it does not negatively impact the reaction yield and selectivity. acs.org
Catalysis for Enhanced Efficiency and Selectivity
Phase Transfer Catalysis (PTC): This technique can be particularly useful for reactions involving reactants in different phases, such as an aqueous phase and an organic phase. ijirset.comwikipedia.org For the synthesis of alkyl halides, PTC can facilitate the reaction between an alcohol and a halide salt, potentially avoiding the need for harsh reagents like thionyl chloride. rsc.org Quaternary ammonium (B1175870) or phosphonium (B103445) salts are common phase-transfer catalysts. wikipedia.org
Lewis Acid Catalysis: The use of a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃), has been shown to facilitate the chlorination of alcohols under milder conditions than traditional methods. researchgate.netscirp.org This can lead to higher yields and improved selectivity.
Energy Efficiency in Synthesis and Process Design
Industrial chemical processes, including the production of chlorinated compounds, are often energy-intensive. energy.govosti.govescholarship.org The chlor-alkali industry, for example, is a major consumer of electricity. energy.gov Optimizing reaction conditions, such as temperature and pressure, can significantly reduce energy consumption. energystar.gov The use of catalysts can also contribute to energy efficiency by lowering the activation energy of the reaction, allowing it to proceed at lower temperatures. researchgate.net
Designing processes that operate at ambient temperature and pressure is a key goal of green chemistry. For the synthesis of this compound, exploring catalytic systems that are effective at or near room temperature would represent a significant step towards a more energy-efficient process.
Sustainable Methodologies for the Synthesis and Derivatization of Functionalized Hexanes
Moving beyond incremental improvements to existing synthetic routes, the development of entirely new, sustainable methodologies is a primary objective of green chemistry. Biocatalysis offers a promising avenue for the synthesis and derivatization of functionalized hexanes.
Biocatalytic Approaches
Enzymes are highly specific and efficient catalysts that operate under mild conditions, making them ideal for green chemical synthesis. rsc.org For the synthesis of this compound, a two-step biocatalytic route could be envisioned:
Enzymatic Halogenation: Halogenase enzymes could be employed for the regioselective chlorination of a suitable hexane (B92381) derivative. While specific halogenases for this substrate are not yet identified, the field of enzyme engineering is rapidly advancing to create catalysts for novel reactions. youtube.com
Enzymatic Etherification: Following chlorination, a lipase (B570770) or an ether synthase could catalyze the formation of the ether linkage between the chlorinated hexane and phenol (B47542). Lipases have been shown to catalyze the synthesis of phenoxy ethers. nih.gov
Table 2: Potential Biocatalysts for the Synthesis of this compound
| Reaction Step | Enzyme Class | Potential Advantages |
| Chlorination | Halogenase | High regioselectivity, mild reaction conditions |
| Etherification | Lipase/Ether Synthase | High selectivity, use of renewable catalysts, mild conditions |
The development of such a biocatalytic route would represent a significant advancement in the sustainable production of this and similar compounds, minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Photochemical and Electrochemical Methods
While specific literature detailing the direct photochemical and electrochemical synthesis of this compound is not extensively available, the principles of these green chemistry techniques offer promising and sustainable alternatives for constructing its core structural features. These methods utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, thereby minimizing waste and energy consumption.
Electrochemical Synthesis
Electro-organic synthesis employs electrons as traceless reagents to induce transformations, offering a green and cost-effective approach to chemical reactions. nih.gov This methodology is particularly relevant for forming the key ether (C-O) bond and for manipulating the alkyl halide portion of this compound.
Recent advancements have focused on the electrochemical formation of C-O bonds, a critical step in synthesizing phenoxyalkanes. nih.gov These techniques can offer high yields and simplified work-up procedures. nih.gov For instance, the anodic oxidation of phenols can lead to the formation of phenoxy radicals, which can then couple with suitable alkyl precursors. acs.org Different electrode materials, such as boron-doped diamond or graphite, and various electrolyte systems can be optimized to improve yields and selectivity for the desired ether linkage over potential side products like biphenols or quinones. acs.org
Furthermore, electrochemical methods are adept at the cross-coupling of alkyl halides. nih.govnih.gov By carefully controlling the electrode potential, it is possible to achieve differential activation of various alkyl halides. nih.govresearchgate.net This strategy involves the selective reduction of a more substituted alkyl halide to form a carbanion, which can then react with a less substituted alkyl halide. nih.govresearchgate.net Such transition-metal-free protocols show great promise for constructing complex carbon skeletons with high functional group tolerance. nih.gov
Interactive Table 1: Potential Electrochemical Approaches for Key Bond Formations in this compound Synthesis
| Bond Type | Electrochemical Approach | Description | Potential Advantages |
| C(aryl)-O-C(alkyl) | Anodic Coupling of Phenols | Oxidation of a phenol to a phenoxy radical, followed by coupling with an alkyl partner. | Avoids harsh reagents; can be highly selective with optimized electrodes and electrolytes. acs.org |
| C(sp³)-C(sp³) | Cross-Electrophile Coupling (XEC) | Selective cathodic reduction of different alkyl halides to form a new C-C bond. | Transition-metal-free; high chemoselectivity and functional group compatibility. nih.govnih.gov |
Photochemical Methods
Photocatalysis utilizes visible light to activate a catalyst, which then mediates a chemical transformation. This approach offers a powerful tool for forming C-C and C-O bonds under exceptionally mild conditions.
The synthesis of the backbone of this compound could potentially be achieved through photocatalytic strategies involving alkenes. For example, photo-induced difunctionalization of alkenes allows for the introduction of multiple functional groups in a single step. rsc.org An alkoxycarbonyl radical, generated through a photocatalytic cycle, can add to an alkene, leading to the formation of new C-C and C-O bonds. rsc.org
Another relevant strategy is the functionalization of C(sp³)–H bonds. Acridinium photocatalysts, for instance, can be used for the site-selective functionalization of aryl alkyl ethers. researchgate.net The process involves the oxidation of the ether to a radical cation by the excited photocatalyst, followed by deprotonation to create an α-aryloxyalkyl radical. This radical can then be trapped by various reagents to form new bonds. researchgate.net This type of reaction could be envisioned as a way to build or modify the alkyl chain attached to the phenoxy group.
Interactive Table 2: Potential Photocatalytic Reactions for Synthesis
| Reaction Type | Photocatalytic Strategy | Mechanism | Relevance to Target Molecule |
| Hydroxyalkoxycarbonylation | Alkoxycarbonyl radical addition to alkenes | An excited photocatalyst generates an alkoxycarbonyl radical which adds across a C=C double bond. rsc.org | Potential route to build the oxygenated and functionalized hexane chain. |
| C-H Functionalization | α-Aryloxyalkyl radical formation | Direct single-electron oxidation of an aryl alkyl ether by an excited photocatalyst, followed by deprotonation. researchgate.net | Could be used to introduce functionality onto the alkyl chain post-etherification. |
| Olefination of Aldehydes | Tandem radical process with Cu(I)-photosensitizer | In-situ generation of an α-amino radical which facilitates the conversion of an aldehyde and an alkynylphosphonate to a vinylphosphonate. rsc.org | A potential, though indirect, route for constructing parts of the unsaturated precursors to the hexane chain. |
Utilization of Renewable Feedstocks
A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. The conventional synthesis of this compound would likely rely on precursors derived from petroleum, such as phenol and various hexane isomers. However, significant research has been directed toward producing these fundamental chemical building blocks from biomass. nih.govresearchgate.net
Biomass, particularly lignocellulose, is a rich, renewable source of carbon. nih.gov The transformation of biomass into valuable chemicals and fuels is a cornerstone of developing sustainable biorefineries. rsc.orgresearchgate.net
Renewable Precursors
Phenol from Lignin (B12514952): Lignin is a complex aromatic polymer that constitutes a significant fraction of plant biomass. It is the largest natural source of aromatic compounds. Through various depolymerization and catalytic upgrading strategies, lignin can be converted into a range of phenolic compounds, including phenol itself. This provides a direct, bio-based route to one of the key starting materials for this compound.
Hexane Derivatives from Biomass: The C6 alkyl chain of the target molecule can potentially be sourced from carbohydrates found in biomass, such as cellulose (B213188) and hemicellulose. These polysaccharides can be broken down into sugars (e.g., glucose, fructose), which can then be converted into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. Through a series of catalytic hydrogenation, hydrogenolysis, and ring-opening reactions, these furanic compounds can be transformed into linear or branched alkanes suitable for further functionalization into the desired 2-methylhexane (B165397) backbone. The selective cleavage of C-O bonds is a critical technology in this context to reduce the high oxygen content of biomass. nih.gov
The integration of catalytic processes, including the photochemical and electrochemical methods discussed previously, with biomass valorization pathways represents a holistic green chemistry approach. researchgate.net For example, electrocatalysis can be employed in biomass conversion to produce biofuels and chemical feedstocks, often under ambient conditions. researchgate.net
Interactive Table 3: Potential Renewable Feedstocks for this compound Synthesis
| Molecular Component | Conventional Source | Renewable Feedstock | Key Conversion Processes |
| Phenoxy Group | Petroleum (via Cumene Process) | Lignin | Pyrolysis, Hydrogenolysis, Catalytic Cracking |
| 2-Methylhexane Chain | Petroleum (via Catalytic Reforming) | Cellulose, Hemicellulose | Hydrolysis to sugars, Conversion to furans (HMF), Hydrogenation and Ring Opening, Isomerization |
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-2-methyl-6-phenoxy-hexane, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A multi-step synthesis approach is recommended. Begin with the alkylation of phenoxy derivatives using 2-methylhexane precursors, followed by selective chlorination. Key parameters include temperature control (e.g., 60–80°C for alkylation to minimize side reactions) and stoichiometric optimization of chlorinating agents (e.g., SOCl₂ or PCl₃). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for yield improvement. Reaction monitoring by TLC or GC-MS ensures intermediate stability .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural conformation?
- Methodological Answer : Employ a combination of NMR (¹H/¹³C, DEPT-135 for stereochemical analysis), GC-MS (electron ionization for molecular ion identification), and HPLC (C18 column, UV detection at 254 nm) for purity assessment. For structural confirmation, FT-IR can identify functional groups (C-Cl stretch ~550–750 cm⁻¹, aromatic C-O-C ~1250 cm⁻¹). Cross-validate results with computational methods (e.g., B3LYP/6-31G** for geometry optimization) to resolve ambiguities in stereochemistry .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies under varying pH (4–9), temperature (4–40°C), and humidity (40–80% RH) to identify degradation pathways. Use LC-MS to monitor degradation products, such as phenoxy derivatives or dechlorinated byproducts .
Advanced Research Questions
Q. What strategies address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound across studies?
- Methodological Answer : Systematically replicate experimental conditions from conflicting studies, ensuring standardized protocols (e.g., shake-flask method for logP, nephelometry for solubility). Use high-purity solvents (HPLC-grade) and controlled temperature (±0.1°C). Apply QSPR (quantitative structure-property relationship) models to correlate molecular descriptors (e.g., molar volume, polar surface area) with observed discrepancies. Cross-reference with toxicity data to assess biological relevance .
Q. How can researchers design experiments to elucidate the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : Conduct kinetic studies under varying nucleophiles (e.g., NaI, NaN₃) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via ¹H NMR or conductimetry. Compare activation parameters (ΔH‡, ΔS‡) with computational transition-state models (e.g., Hartree-Fock/6-31G**). For stereochemical outcomes, use chiral GC or HPLC to resolve enantiomeric products .
Q. What protocols ensure safety and minimize environmental impact during large-scale synthesis for preclinical studies?
- Methodological Answer : Implement green chemistry principles: substitute hazardous chlorinating agents with catalytic methods (e.g., FeCl₃ in ionic liquids). Use closed-system reactors to capture volatile byproducts. Conduct ecotoxicological screening (e.g., Daphnia magna acute toxicity tests) and adhere to EPA guidelines for waste disposal. Document safety protocols per OSHA HCS standards, including PPE requirements and spill containment .
Data Contradiction Analysis
Q. How should conflicting data on the compound's thermal stability be resolved?
- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to identify decomposition thresholds. Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) and LC-HRMS to characterize degradation products. Publish raw data and experimental conditions to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
